molecular formula C22H17ClN4O2 B2664398 2-(2-chlorophenyl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide CAS No. 1798018-40-2

2-(2-chlorophenyl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

Cat. No.: B2664398
CAS No.: 1798018-40-2
M. Wt: 404.85
InChI Key: YWQWQFZEQHPOPU-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a synthetic small molecule designed for preclinical research, featuring a 1,2,4-oxadiazole heterocycle linked to a chlorophenylacetamide pharmacophore. The 1,2,4-oxadiazole scaffold is recognized in medicinal chemistry as a versatile bioisostere for esters and amides, often employed to enhance metabolic stability and modulate the physicochemical properties of lead compounds . This particular molecule integrates a pyridyl-substituted oxadiazole core, a structural motif found in compounds investigated for targeting a range of biological pathways. Conjugates bearing the 1,3,4-oxadiazole scaffold have demonstrated diverse mechanistic activities in research models, including the inhibition of key enzymes such as thymidylate synthase, HDAC, topoisomerase II, and telomerase, which are implicated in cancer cell proliferation . The specific structural combination in this acetamide derivative suggests potential utility as a building block in hit-to-lead optimization campaigns or as a chemical probe for investigating enzyme inhibition and signal transduction mechanisms. This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O2/c23-18-9-3-1-6-15(18)12-20(28)25-19-10-4-2-7-16(19)13-21-26-22(27-29-21)17-8-5-11-24-14-17/h1-11,14H,12-13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQWQFZEQHPOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CN=CC=C3)NC(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-chlorophenyl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a derivative of the 1,2,4-oxadiazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H14ClN3O2\text{C}_{15}\text{H}_{14}\text{ClN}_{3}\text{O}_{2}

This structure features a chlorophenyl group and a pyridinyl-oxadiazole moiety, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

  • Anticancer Activity
    • Mechanisms : The oxadiazole derivatives have been shown to exhibit anticancer properties by targeting various enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
    • Case Studies : Recent studies indicate that compounds with similar structures have demonstrated cytotoxicity against multiple cancer cell lines. For instance, derivatives have shown IC50 values ranging from 0.48 µM to 0.89 µM against cyclooxygenase-2 (COX-2), suggesting potent anti-inflammatory and anticancer properties .
  • Antimicrobial Activity
    • Mechanisms : The presence of the pyridine and oxadiazole rings contributes to the antimicrobial efficacy by disrupting microbial cell wall synthesis and inhibiting key metabolic pathways .
    • Research Findings : A study highlighted that oxadiazole derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects
    • Mechanisms : The compound's ability to inhibit COX enzymes suggests potential use in treating inflammatory conditions. This is supported by findings that similar compounds have been effective in reducing inflammation in animal models .
    • Data Table : Below is a summary of the anti-inflammatory activity of related oxadiazole derivatives:
CompoundIC50 (µM)Target
Compound A0.48COX-2
Compound B0.75COX-1
Compound C0.89COX-2

Mechanistic Insights

The biological activity of this compound is largely attributed to its interaction with specific biological targets:

  • Inhibition of HDAC : This leads to altered gene expression patterns that can induce apoptosis in cancer cells .
  • Interaction with Enzymes : The compound may inhibit key enzymes involved in nucleotide metabolism, thus affecting DNA synthesis and repair mechanisms.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been evaluated for their ability to inhibit specific kinases involved in cancer progression, such as c-KIT kinase, which is crucial in gastrointestinal stromal tumors (GISTs) .

Anti-inflammatory Properties

The compound has shown promise as a potential 5-lipoxygenase inhibitor , suggesting that it may be effective in treating inflammatory conditions. In silico studies have indicated that modifications to the structure can enhance its potency against inflammatory pathways .

Antimicrobial Activity

Preliminary investigations into the antimicrobial efficacy of related compounds have demonstrated notable activity against various bacterial strains. The presence of the chlorophenyl and oxadiazole groups is believed to enhance membrane permeability and disrupt bacterial cell functions .

Case Study 1: Anticancer Research

A study published in Molecular Cancer Therapeutics highlighted the synthesis of related compounds that inhibited tumor growth in GIST models. The structural similarity to 2-(2-chlorophenyl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide suggests that this compound could serve as a lead for further development .

Case Study 2: Anti-inflammatory Mechanisms

In a recent investigation into anti-inflammatory agents, derivatives were tested for their activity against lipoxygenase enzymes. The results indicated that modifications to the oxadiazole ring significantly enhanced inhibitory effects, paving the way for optimized drug candidates targeting inflammatory diseases .

Comparison with Similar Compounds

Key Observations :

  • Substituent Bulk : Bulky groups (e.g., biphenyl in 47–48) reduce yields (55–71%) compared to smaller substituents (72% for 46), suggesting steric hindrance during synthesis .
  • Electron-Withdrawing Groups : Trifluoromethyl (47–48) and pyridinyl (49–51) substituents enhance purity (>99%), likely due to improved crystallization.
  • Linker Flexibility : Compound 50, with a methyl linker, shows the lowest yield (30%), indicating challenges in forming short, rigid connections .

Comparison to Target Compound: The target compound’s pyridin-3-ylmethyl group aligns with 49–51 but lacks the 4-methylpiperidine moiety.

Pyridin-3-yl Derivatives ( and )

  • ZINC C01063900 : 2-Methanesulfonamido-N-[(pyridin-3-yl)methyl]benzamide features a pyridin-3-ylmethyl group but replaces oxadiazole with a sulfonamide. This substitution may reduce metabolic stability compared to the oxadiazole-containing target compound .
  • Compound 618415-13-7 () : N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide uses a pyridin-2-yl group and triazole ring. The pyridine positional isomer (2- vs. 3-yl) could alter binding specificity, as pyridin-3-yl often participates in distinct hydrogen-bonding networks .

Chlorophenyl Acetamide Analogs ()

The compound CPA (2-((5-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide) shares the 2-chlorophenyl and acetamide motifs but incorporates a thienopyridine-oxadiazole hybrid. The thienopyridine moiety may enhance π-stacking interactions compared to the target compound’s pyridin-3-yl group, though at the cost of increased synthetic complexity .

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